molecular formula C35H52N2O4 B11460303 N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](furan-2-ylmethyl)amino}cyclohexanecarboxamide

N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](furan-2-ylmethyl)amino}cyclohexanecarboxamide

Cat. No.: B11460303
M. Wt: 564.8 g/mol
InChI Key: HGBSEYVJAXBZCZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is a complex organic compound known for its antioxidant properties. It is primarily used in the stabilization of polymers, especially polyamides, due to its thermal stability and non-discoloring properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide involves multiple steps:

    Formation of the Hydroxyphenyl Propanoyl Intermediate: This step involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a suitable propanoyl chloride in the presence of a base such as pyridine.

    Cyclohexylamine Reaction: The intermediate is then reacted with cyclohexylamine to form the corresponding amide.

    Furan-2-ylmethyl Addition: Finally, the furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan-2-ylmethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to introduce various functional groups.

Major Products

Scientific Research Applications

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in drug formulations to enhance stability and shelf-life.

    Industry: Widely used in the production of high-performance plastics and resins.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to polymers and biological molecules. The hydroxyphenyl group plays a crucial role in this mechanism by donating hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

    N,N′-(hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]: Known for its similar antioxidant properties and used in polymer stabilization.

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant used in polymer chemistry.

Uniqueness

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is unique due to its specific combination of functional groups, which provides enhanced thermal stability and non-discoloring properties compared to other antioxidants .

Properties

Molecular Formula

C35H52N2O4

Molecular Weight

564.8 g/mol

IUPAC Name

N-cyclohexyl-1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-(furan-2-ylmethyl)amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C35H52N2O4/c1-33(2,3)28-22-25(23-29(31(28)39)34(4,5)6)17-18-30(38)37(24-27-16-13-21-41-27)35(19-11-8-12-20-35)32(40)36-26-14-9-7-10-15-26/h13,16,21-23,26,39H,7-12,14-15,17-20,24H2,1-6H3,(H,36,40)

InChI Key

HGBSEYVJAXBZCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(CC2=CC=CO2)C3(CCCCC3)C(=O)NC4CCCCC4

Origin of Product

United States

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